2-Amino-2-ethylbutanoic acid

Peptide Chemistry Conformational Analysis Foldamer Design

Standard α,α-dialkylglycines fail to provide the fully-extended peptide conformation required for molecular rulers or transmembrane domain mimics. 2-Amino-2-ethylbutanoic acid (Deg) uniquely stabilizes the rare 2.0₅-helix, delivering a ~3.6 Å rise per residue-nearly double that of Aib-based 3₁₀-helices. Key advantages: • Conformational precision: Fully-extended backbone in non-polar media, switchable to 3₁₀-helix in polar solvents. • Reliable supply: ≥98% purity, ambient shipping, global delivery. • Research-ready: White prismatic crystalline solid; ideal for solid-phase peptide synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 2566-29-2
Cat. No. B112368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethylbutanoic acid
CAS2566-29-2
Synonyms14C-AEB
alpha,alpha-diethylglycine
alpha-amino-2-ethylbutanoic acid
Deg amino acid
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
InChIKeyKWOMLHIFHFWBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-ethylbutanoic Acid Overview


2-Amino-2-ethylbutanoic acid (synonyms: α,α-diethylglycine, Deg) is a synthetic, non-proteinogenic, α,α-disubstituted amino acid characterized by a quaternary α-carbon atom bearing two ethyl groups, a free amino group, and a carboxylic acid moiety [1]. It is a white prismatic crystalline solid with a melting point of 309°C (sealed tube), exhibiting solubility in water, slight solubility in alcohol, and insolubility in ether [2]. Its CAS registry number is 2566-29-2 .

Why Deg Is Irreplaceable in Peptide Design


In-class substitution of α,α-dialkylglycines is not permissible due to profound differences in the conformational space accessible to the resulting peptide backbone. While α-aminoisobutyric acid (Aib; dimethylglycine) strongly favors 3₁₀-helical conformations and α,α-di-n-propylglycine (Dpg) exhibits further altered backbone preferences, α,α-diethylglycine (Deg) uniquely stabilizes the rare fully-extended (C₅ or 2.0₅-helical) conformation under a wide range of conditions [1][2]. This distinct conformational bias directly dictates the overall 3D-structure, molecular length, and biological function of any peptide incorporating these residues, rendering simple substitution invalid for applications requiring precise secondary structure control [3].

Comparative Evidence for Deg Performance


Conformation Comparison: Deg vs. Aib

In contrast to α-aminoisobutyric acid (Aib) homopeptides, which predominantly adopt a 3₁₀-helical conformation, α,α-diethylglycine (Deg) homopeptides uniquely favor the fully-extended (C₅ or 2.0₅-helical) conformation. This was demonstrated in a study where the X-ray crystal structure of Tfa-(Deg)₅-OtBu revealed a 2.0₅-helix with a rise per residue of ~3.6 Å, the maximum possible separation between adjacent α-carbon atoms [1].

Peptide Chemistry Conformational Analysis Foldamer Design

Solvent Effects on Deg Conformation

A 2D-NMR method developed to discriminate between fully-extended and 3₁₀-helical conformations in Deg homopeptides demonstrated that the fully-extended conformation is the dominant structure in CDCl₃ solution, whereas a switch to the 3₁₀-helix can be induced by changing to a more polar solvent environment [1]. This solvent-dependent conformational switch is a unique feature of Deg peptides not observed with many other α,α-dialkylglycines.

Peptide Conformation Solvent-Dependent Folding 2D-NMR Spectroscopy

GlyT Substrate Activity: DEG vs. Glycine

N,N-Diethylglycine (DEG), a metabolite of the analgesic prodrug propacetamol, acts as a low-affinity substrate for both glycine transporter subtypes GlyT1 and GlyT2, whereas glycine itself is a high-affinity substrate [1]. The EC₅₀ values for DEG at GlyT1 and GlyT2 were determined to be >7.6 mM and >5.2 mM, respectively, compared to low micromolar affinities for glycine.

Neuropharmacology Analgesia Glycine Transporter

Optimal Applications of 2-Amino-2-ethylbutanoic Acid


Molecular Rulers and Long Peptide Scaffolds

Procurement for projects requiring the longest possible peptide distance per residue. The fully-extended 2.0₅-helical conformation of Deg homopeptides provides a ~3.6 Å rise per residue, nearly double that of Aib-based 3₁₀-helices (~1.9-2.0 Å), making Deg the optimal choice for constructing extended molecular rulers or spanning large distances (e.g., transmembrane domains) with minimal residue count [1].

Solvent-Responsive Peptide Materials and Sensors

Utilize the unique solvent-dependent conformational switch of Deg peptides. As demonstrated by 2D-NMR, Deg homopeptides adopt a fully-extended structure in non-polar solvents (CDCl₃) but transition to a 3₁₀-helix in polar environments, a property not shared by Aib peptides which remain 3₁₀-helical across solvents [2]. This makes Deg essential for designing 'smart' peptide materials whose structure and function can be externally modulated by changing solvent polarity.

N,N-Diethylglycine Precursor in Analgesic Prodrugs

Procure as a synthetic precursor for generating N,N-diethylglycine (DEG), the active metabolite of propacetamol. DEG exhibits a distinct pharmacological profile as a low-affinity substrate for glycine transporters GlyT1 and GlyT2 (EC₅₀ > 7.6 mM and > 5.2 mM, respectively), which contrasts with the high-affinity binding of glycine and provides a potential basis for safer modulation of glycinergic neurotransmission in analgesia research [3].

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